Product packaging for 3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one(Cat. No.:)

3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B13705207
M. Wt: 232.23 g/mol
InChI Key: AJNIPPZACUATDU-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one (CAS 1713627-55-4) is a synthetic small molecule based on the pyrazin-2(1H)-one scaffold, which is derived from deep sea marine sponge alkaloids known as hamacanthins . This scaffold has been identified through molecular modeling studies as a core binding motif capable of occupying the ATP pocket of Receptor Tyrosine Kinases (RTKs) . The compound serves as a key lead structure in the development of potent ATP-competitive kinase inhibitors, with particular promise for targeting Platelet-Derived Growth Factor Receptor (PDGFRβ), an enzyme deeply implicated in the signaling pathways of various neoplastic diseases . The mechanism of action involves the pyrazin-2(1H)-one core forming critical hydrogen bonds with the hinge region of the kinase domain, while the 2,5-dimethoxyphenyl moiety is positioned in a solvent-exposed hydrophobic region . With a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol, it is supplied with a purity of 98% and should be stored at 2-8°C . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B13705207 3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C12H12N2O3/c1-16-8-3-4-10(17-2)9(7-8)11-12(15)14-6-5-13-11/h3-7H,1-2H3,(H,14,15)

InChI Key

AJNIPPZACUATDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC=CNC2=O

Origin of Product

United States

Derivatization and Structural Modification of the 3 2,5 Dimethoxyphenyl Pyrazin 2 1h One Scaffold

Strategies for N-1 Position Functionalization in 2(1H)-Pyrazinones

The N-1 position of the 2(1H)-pyrazinone ring is a primary site for functionalization, allowing for the introduction of a wide variety of substituents that can significantly influence the molecule's properties. Alkylation, arylation, and acylation are common strategies employed for N-1 modification.

One versatile method for N-1 functionalization involves the use of 3,5-dihalo-2(1H)-pyrazinones as key intermediates. These can be prepared in multigram quantities through a procedure involving the nucleophilic substitution of chloroacetonitrile (B46850) with a primary amine, followed by treatment with oxalyl chloride or bromide. nih.gov This approach allows for the introduction of a diverse range of substituents at the N-1 position. For instance, various aryl groups can be introduced at the N-1 position of the pyrazinone core, which can be crucial for establishing key interactions with biological targets. nih.gov

The following table summarizes representative N-1 functionalization reactions on the 2(1H)-pyrazinone scaffold.

R Group at N-1Reagents and ConditionsReference
Aryl3,5-Dihalo-2(1H)-pyrazinone, Arylboronic acid, Pd catalyst, Base nih.gov
Alkyl2(1H)-Pyrazinone, Alkyl halide, Base (e.g., NaH, K2CO3)General Alkylation
Acyl2(1H)-Pyrazinone, Acyl chloride or anhydride, BaseGeneral Acylation

These N-1 modifications are instrumental in exploring the chemical space around the pyrazinone core and are a key component in the development of analogues with tailored biological activities.

Chemical Transformations at the C-3 Position of the Pyrazinone Ring

The C-3 position, bearing the 2,5-dimethoxyphenyl group, is another critical site for structural modification. While direct modification of the existing aryl group can be challenging, a common and effective strategy involves the synthesis of 3-substituted-2(1H)-pyrazinones from appropriately functionalized precursors.

A powerful method for introducing diverse aryl and heteroaryl groups at the C-3 position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, performed on 3,5-dichloro-2(1H)-pyrazinones. This approach allows for the systematic variation of the substituent at the C-3 position, which is often crucial for target recognition and binding affinity. For example, various (hetero)aryl groups can be introduced, enabling a thorough investigation of the structure-activity relationships.

Furthermore, nucleophilic aromatic substitution reactions on 3-halo-2(1H)-pyrazinones provide a route to introduce nitrogen, oxygen, and sulfur-based nucleophiles at this position. For instance, aminoalkyl groups have been successfully incorporated at the C-3 position via nucleophilic aromatic substitution on 1-aryl-3,5-dibromo-2(1H)-pyrazinones. nih.gov

The following table outlines key chemical transformations at the C-3 position of the pyrazinone ring.

Reaction TypeStarting MaterialReagents and ConditionsResulting C-3 SubstituentReference
Suzuki Coupling3,5-Dichloro-2(1H)-pyrazinoneArylboronic acid, Pd(PPh3)4, Na2CO3ArylGeneral Suzuki Coupling
Heck Reaction3,5-Dichloro-2(1H)-pyrazinoneAlkene, Pd catalyst, BaseAlkenylGeneral Heck Reaction
Nucleophilic Substitution3-Bromo-2(1H)-pyrazinoneAmine, Et3NAminoalkyl nih.gov

These transformations are fundamental in the construction of libraries of 3-substituted pyrazinone analogues for biological screening.

Introduction of Substituents at the C-5 Position of the Pyrazinone Ring

The C-5 position of the pyrazinone ring offers another avenue for structural diversification. Similar to the C-3 position, palladium-catalyzed cross-coupling reactions are a mainstay for introducing new substituents at C-5.

A common synthetic route involves the initial preparation of a 5-halo-2(1H)-pyrazinone intermediate. For example, a 5-chloro substituent can be removed via hydrogenolysis, followed by regioselective bromination to yield a 5-bromo-2(1H)-pyrazinone. This brominated intermediate can then serve as a substrate for various palladium-catalyzed cross-coupling reactions to introduce a range of aryl, heteroaryl, or alkyl groups. nih.gov

This stepwise approach allows for the independent modification of the C-3 and C-5 positions, providing a high degree of control over the final structure of the analogue.

The table below details methods for introducing substituents at the C-5 position.

Reaction TypeKey IntermediateReagents and ConditionsResulting C-5 SubstituentReference
Suzuki Coupling5-Bromo-2(1H)-pyrazinoneArylboronic acid, Pd catalyst, BaseAryl nih.gov
Heck Reaction5-Bromo-2(1H)-pyrazinoneAlkene, Pd catalyst, BaseAlkenylGeneral Heck Reaction
Hydrogenolysis (Halogen Removal)5-Bromo-2(1H)-pyrazinoneH2, Pd/C or Ammonium (B1175870) formate, Pd/CHydrogen nih.gov

The ability to functionalize the C-5 position is critical for fine-tuning the biological activity and pharmacokinetic properties of the 3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one scaffold.

Rational Design of Analogues Based on Structure-Activity Relationships (SAR) for Mechanistic Probing

The rational design of analogues of this compound is guided by an iterative process of synthesis, biological evaluation, and the establishment of structure-activity relationships (SAR). While specific SAR data for this exact compound is not extensively available in the public domain, general principles from related heterocyclic scaffolds can inform the design of new analogues for mechanistic studies.

For instance, in related pyrazole-based compounds, the nature and position of substituents on the aryl rings have been shown to be critical for biological activity. The dimethoxyphenyl group, in particular, has been noted to influence the potency of some compounds. nih.gov Modifications to the 2,5-dimethoxy substitution pattern on the phenyl ring at the C-3 position of the pyrazinone core could be explored to probe interactions with specific biological targets. For example, altering the position or nature of the alkoxy groups could impact binding affinity and selectivity.

Synthesis of Hybrid Molecules Incorporating the Pyrazinone Core with Other Heterocycles

To explore novel chemical space and potentially discover new biological activities, the this compound core can be incorporated into hybrid molecules by linking it to other heterocyclic systems. This molecular hybridization strategy aims to combine the pharmacophoric features of two or more different scaffolds to create a single molecule with enhanced or synergistic effects. nih.gov

The synthesis of such hybrids can be achieved by introducing a reactive functional group onto the pyrazinone scaffold, which can then be used for coupling with another heterocyclic moiety. For example, a pyrazinone derivative with a carboxylic acid or an amino group can be coupled with another heterocycle using standard amide bond formation or other coupling reactions.

Alternatively, a heterocyclic substituent can be directly introduced at one of the modifiable positions of the pyrazinone ring (N-1, C-3, or C-5) using the synthetic strategies described in the previous sections. For instance, a Suzuki coupling reaction could be employed to link a heteroarylboronic acid to a halogenated pyrazinone intermediate.

The following table provides examples of heterocyclic systems that have been hybridized with pyrazine (B50134) or related cores to achieve specific biological activities.

Hybrid ScaffoldLinked HeterocyclePotential Biological Target/ActivityReference
Pyrazine-ThiazoleThiazoleAnticancer nih.gov
Pyrazine-ChalconeChalconeAnticancer nih.gov
Pyrazine-PolyphenolPolyphenolAnticancer nih.gov

The design and synthesis of such hybrid molecules represent a promising strategy for the development of novel therapeutic agents based on the this compound scaffold.

Reactivity Profiles and Reaction Mechanisms of 3 2,5 Dimethoxyphenyl Pyrazin 2 1h One Derivatives

Electrophilic and Nucleophilic Reactivity of the Pyrazinone Ring System

The pyrazinone core of 3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one dictates a significant portion of its chemical personality. As a π-deficient heteroaromatic system, the pyrazinone ring exhibits distinct reactivity towards electrophiles and nucleophiles.

The presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring significantly reduces the electron density of the aromatic system. uoanbar.edu.iq This deactivation makes the pyrazinone ring generally resistant to electrophilic aromatic substitution. researchgate.netyoutube.com Reactions such as nitration or halogenation require harsh conditions, and the substitution, if it occurs, is directed to positions meta to the nitrogen atoms, such as the C-5 position. quimicaorganica.org In acidic media, the situation is further complicated by the protonation of a ring nitrogen, which creates a pyridinium-like ion and further deactivates the ring towards electrophilic attack. uoanbar.edu.iqyoutube.com

Conversely, the electron-deficient nature of the pyrazinone ring makes it susceptible to nucleophilic attack. uoanbar.edu.iq Nucleophilic substitution reactions are favored, particularly at the positions ortho and para to the ring nitrogens (C-5 and C-6). quora.com The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAr). For instance, 3,5-dihalogenated 2(1H)-pyrazinones are versatile building blocks where the C-3 and C-5 positions can be selectively functionalized. The C-3 position, as part of an imidoyl chloride moiety, readily reacts with various nucleophiles through an addition-elimination mechanism. nih.gov Subsequent derivatization at the C-5 vinyl-halide position can often be achieved via metal-catalyzed cross-coupling reactions. nih.gov

The table below summarizes the general reactivity of the pyrazinone ring.

Reaction TypeReactivityPreferred Position(s)Rationale
Electrophilic Substitution LowC-5π-deficient ring is deactivated by electron-withdrawing nitrogen atoms. uoanbar.edu.iqresearchgate.net
Nucleophilic Substitution HighC-5, C-6Electron-deficient positions are activated for nucleophilic attack. quora.com

Transformations of Functional Groups on the 2,5-Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl substituent offers a contrasting site of reactivity. Unlike the electron-poor pyrazinone ring, this moiety is an electron-rich aromatic system due to the two electron-donating methoxy (B1213986) groups. bloomtechz.com This characteristic allows for a range of functional group transformations, primarily electrophilic aromatic substitution on the phenyl ring and cleavage of the ether linkages.

The two methoxy groups are strong activating, ortho- and para-directing groups. bloomtechz.com This makes the phenyl ring highly susceptible to electrophilic attack at the positions ortho and para to them. Considering the substitution pattern, the C-4 and C-6 positions of the phenyl ring are the most activated and sterically accessible for electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions. For example, bromination of 2,5-dimethoxybenzaldehyde (B135726) with bromine in acetic acid selectively yields the 4-bromo derivative. bloomtechz.com

Another key transformation is the demethylation of the methoxy groups to yield hydroxylated derivatives. This ether cleavage is a common reaction, typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The removal of one or both methoxy groups can significantly alter the compound's properties. Studies on related 2,5-dimethoxyphenyl compounds have shown that removal of the 5-methoxy group can lead to a decrease in biological receptor affinity, highlighting the importance of this functional group. acs.orgnih.gov

Below is a table of potential transformations on the 2,5-dimethoxyphenyl group.

TransformationReagentsPotential Product(s)
Bromination Br₂ in Acetic Acid3-(4-Bromo-2,5-dimethoxyphenyl)pyrazin-2(1H)-one
Nitration HNO₃, H₂SO₄3-(4-Nitro-2,5-dimethoxyphenyl)pyrazin-2(1H)-one
Demethylation BBr₃ or HBr3-(2-Hydroxy-5-methoxyphenyl)pyrazin-2(1H)-one and/or 3-(2,5-Dihydroxyphenyl)pyrazin-2(1H)-one

Mechanistic Pathways of Key Derivatization Reactions

Understanding the mechanisms of derivatization is fundamental to controlling reaction outcomes. The key reactions for modifying this compound follow well-established mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazinone Ring: When a halogenated pyrazinone derivative is treated with a nucleophile, the reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quora.com The negative charge in this intermediate is delocalized over the pyrazinone ring and is effectively stabilized by the electronegative nitrogen atoms. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring to yield the substituted product.

Electrophilic Aromatic Substitution (SEAr) on the Dimethoxyphenyl Moiety: Electrophilic attack on the electron-rich 2,5-dimethoxyphenyl ring follows the standard SEAr mechanism. An electrophile (E⁺) attacks the π-system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The positive charge of this intermediate is delocalized across the ring, with resonance structures placing the charge ortho and para to the site of attack. The activating methoxy groups help to stabilize this intermediate. The reaction is completed by the removal of a proton from the site of attack by a weak base, which restores the aromaticity of the ring and yields the substituted product. bloomtechz.com

Ether Cleavage (Demethylation): The mechanism of O-demethylation with a reagent like BBr₃ involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group. This makes the methyl group susceptible to nucleophilic attack by a bromide ion released from another molecule of BBr₃. This SN2 reaction results in the formation of methyl bromide and a borate (B1201080) ester intermediate, which is subsequently hydrolyzed upon aqueous workup to yield the corresponding phenol.

Photochemical and Thermal Stability Considerations in Research Contexts

The stability of this compound under various conditions is a critical parameter for its synthesis, purification, storage, and application in research.

Thermal Stability: Heteroaromatic systems like pyrazinones are generally characterized by significant thermal stability due to their aromatic nature. Studies on related pyrazine-carboxylate complexes have shown that they are thermally stable and undergo multistage decomposition processes at elevated temperatures, often with the final product being a metal oxide in the case of metal complexes. chempap.org For a purely organic compound like this compound, decomposition would likely occur at very high temperatures through fragmentation of the substituents and eventual breakdown of the heterocyclic ring. This stability is advantageous for reactions requiring heat.

Photochemical Stability: The photochemical behavior of pyrazinones is influenced by the absorption of UV-Vis radiation. Aromatic systems can undergo various photochemical reactions, such as isomerization, cycloaddition, or ring-opening. mdpi.com While specific photochemical studies on this compound are not widely reported, related nitrogen-containing heterocycles can be reactive under UV irradiation. For instance, some pyrazoline derivatives are known to extrude nitrogen gas upon photolysis to form cyclopropanes. researchgate.net The presence of the extended chromophore in this compound suggests it will absorb UV light, and prolonged exposure could lead to degradation or unintended photoreactions. Therefore, in research contexts, it is prudent to protect the compound and its solutions from direct light, especially during long-term storage or when conducting photochemical experiments, unless a specific photoreaction is desired. The stability can be assessed using techniques like HPLC or NMR spectroscopy to monitor for degradation over time under specific light or thermal conditions.

Computational and Theoretical Investigations of 3 2,5 Dimethoxyphenyl Pyrazin 2 1h One

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to optimize the molecular geometry to its ground state and to derive a variety of chemical properties. For a molecule like 3-(2,5-dimethoxyphenyl)pyrazin-2(1H)-one, these calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) or higher, which provides a reliable description of the molecule's electronic and structural parameters. nih.govnih.govmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov DFT calculations provide the energies of these orbitals, from which the energy gap and other quantum chemical parameters can be derived. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Parameters Derived from HOMO-LUMO Energies for a Heterocyclic Compound. This table presents typical data obtained from DFT calculations and is for illustrative purposes only.

Parameter Formula Typical Value (eV) Description
HOMO Energy (EHOMO) - -6.20 Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO) - -2.45 Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMO 3.75 Indicates chemical reactivity and stability. researchgate.net
Chemical Hardness (η) ΔE / 2 1.875 Measures resistance to change in electron distribution. nih.gov
Chemical Softness (S) 1 / η 0.533 Reciprocal of hardness; indicates higher reactivity. mdpi.com
Electronegativity (χ) -(EHOMO + ELUMO) / 2 4.325 The power of an atom to attract electrons to itself. mdpi.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP surface is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.dewolfram.com Regions with a negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. nih.govresearchgate.net For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms, identifying them as potential hydrogen bond acceptors or sites for electrophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This method allows for the investigation of charge distribution on different atoms and the analysis of donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), which indicates the degree of stabilization resulting from electron delocalization. nih.gov This analysis is critical for understanding intramolecular charge transfer and the stability of the molecular structure. researchgate.net

Molecular Docking Simulations for Predicted Molecular Target Interactions

Molecular docking is an in silico technique used to predict the preferred orientation of a ligand when it binds to a target protein. physchemres.orgajpp.in This method helps in understanding the binding mode, affinity, and non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the active site of the receptor. nih.govresearchgate.net For pyrazinone and pyrazole (B372694) derivatives, common biological targets investigated include various protein kinases and enzymes. researchgate.netjapsonline.com For example, pyrazine (B50134) derivatives have been studied as potential inhibitors of PIM-1 kinase, while pyridopyrazinones have been investigated as inhibitors of phosphodiesterase type 5 (PDE5). japsonline.comnih.gov

A typical docking study involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank), defining the binding site, and then using a scoring function to rank the different binding poses based on their predicted binding energy. ajpp.in Lower binding energy values generally indicate a more stable and favorable interaction. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Pyrazinone Derivative Against a Protein Kinase. This table shows representative data from a molecular docking simulation and is for illustrative purposes only.

Target Protein (PDB ID) Binding Energy (kcal/mol) Interacting Amino Acid Residues Type of Interaction
PIM-1 Kinase (e.g., 2XJ1) -9.8 Glu121, Asp186 Hydrogen Bond
Val52, Leu104 Hydrophobic Interaction
Phe49 Pi-Pi Stacking
PDE5 (e.g., 1XOS) -10.2 Gln817 Bidentate Hydrogen Bond
Val782, Phe820 Hydrophobic Interaction

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. physchemres.orgmdpi.com MD simulations are used to assess the stability of the docked pose, explore conformational changes in both the ligand and the protein, and analyze the persistence of key interactions. nih.govresearchgate.net The simulation calculates the trajectories of atoms and molecules over a period, typically nanoseconds to microseconds, providing insights into the flexibility and dynamic behavior of the system. mdpi.com Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can predict the chemical reactivity and selectivity of a molecule in organic reactions. DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov The MEP map also provides a qualitative prediction of reactivity. nih.gov More advanced in silico tools can model reaction pathways and calculate activation energies to predict the feasibility and outcome of specific transformations. This allows chemists to understand potential reaction mechanisms and design synthetic routes more efficiently, predicting how a molecule like this compound might behave under various reaction conditions.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound

Mechanisms of Molecular and Cellular Interactions of 2 1h Pyrazinone Derivatives Exclusively in Vitro and Mechanistic

Molecular Basis of Protein-Ligand Binding: Receptor Interaction Studies

The interaction between pyrazinone derivatives and their protein targets is governed by a combination of non-covalent forces. The heteroaromatic pyrazine (B50134) ring is not merely an aromatic isostere but an active participant in binding, capable of both polar and nonpolar interactions.

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals several key interaction types:

Hydrogen Bonds: The most frequent interaction involves the pyrazine nitrogen atoms acting as hydrogen bond acceptors. Weak hydrogen bonds can also form with pyrazine hydrogen atoms as donors.

π-Interactions: The aromatic nature of the pyrazine ring facilitates π-π stacking and π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Histidine) in the binding pocket.

Coordination to Metal Ions: In metalloenzymes, the nitrogen atoms of the pyrazine ring can coordinate with metal ions (e.g., Zn²⁺) present in the active site.

Hydrophobic Interactions: Substituents on the pyrazinone ring, such as the dimethoxyphenyl group, can form van der Waals and hydrophobic interactions with nonpolar residues in the protein, contributing significantly to binding affinity.

These interactions collectively determine the stability and specificity of the protein-ligand complex. Molecular docking and crystal structure analyses are crucial in vitro tools for visualizing these interactions and understanding the structural basis for a compound's activity.

Cellular Pathway Perturbation Studies in In Vitro Models (e.g., cell cycle progression, DNA synthesis inhibition)

In vitro studies using cancer cell lines have shown that pyrazinone-related heterocyclic compounds, such as pyrazole (B372694) and pyridazine (B1198779) derivatives, can perturb fundamental cellular pathways, leading to anti-proliferative effects. A common mechanism is the disruption of the cell cycle.

These compounds can induce cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle. For example, certain pyrazole derivatives have been shown to cause an accumulation of cells in the S phase or the G2/M phase of the cell cycle. This arrest is often a consequence of inhibiting key regulatory proteins, such as cyclin-dependent kinases (CDKs). rsc.org By inhibiting CDKs, these compounds block the phosphorylation events necessary for the cell to transition from one phase to the next.

Furthermore, some derivatives can interfere with DNA synthesis. Novel pyridazine and pyrimidine-linked pyrazole derivatives have been identified as inhibitors of DNA ligase I and IV. Inhibition of these essential DNA repair and replication enzymes leads to DNA damage, which can trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).

Table 2: Effects of Pyrazinone-Related Derivatives on Cell Cycle Progression in In Vitro Models

Compound Class Cell Line Observed Effect Potential Mechanism
Pyrazole-pyridazine hybrid (8e) Leukemia (CEM) S phase arrest DNA ligase I and IV inhibition
Pyrazolo[3,4-b]pyridines rsc.org Hela, MCF7, HCT-116 Cell cycle arrest CDK2 and/or CDK9 inhibition
Pyrazole derivative (3f) Breast Cancer (MDA-MB-468) S phase arrest Induction of reactive oxygen species

In Vitro Studies on Antimicrobial Action Mechanisms (e.g., bacterial growth inhibition, fungal growth modulation)

The antimicrobial properties of pyrazinone analogues and related heterocyclic compounds are evaluated in vitro through assays that determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

While the precise mechanisms for many pyrazinone derivatives are still under investigation, studies on related compounds suggest several possibilities. The mechanism often involves the disruption of essential cellular processes in the microbe. For phenolic compounds, one proposed mechanism involves the orientation and entry of the molecule into the bacterial cell membrane, disrupting its integrity and function.

The antimicrobial activity is highly dependent on the specific chemical structure, including the nature and position of substituents on the heterocyclic core. For instance, in a series of pyrazolone (B3327878) derivatives, antimicrobial activity was observed to increase with the size and type of substituents on the molecule. In vitro assays against a panel of oral pathogens showed that certain prenylated phenylpropanoids exhibited strong activity, with MIC values as low as 31.2 µg/mL against Streptococcus mutans.

Antiviral Activity at the Cellular Level: Mechanistic Insights from In Vitro Models

Pyrazinone derivatives and related heterocyclic structures have demonstrated promising antiviral activity in various in vitro models. These studies provide insights into the specific viral or cellular targets that these compounds engage to inhibit viral replication.

One of the most well-known antiviral drugs with a pyrazine core is Favipiravir (T-705), a pyrazinecarboxamide derivative. Its mechanism involves intracellular conversion to its active phosphoribosylated form, which is then recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp). This leads to the inhibition of viral RNA synthesis.

Other mechanistic insights from related compounds include:

Inhibition of Viral Capping: Triazolopyrimidin-7(6H)-ones, which share structural similarities with pyrazinones, have been shown to inhibit Chikungunya virus (CHIKV) replication by targeting the viral capping enzyme nsP1. These compounds inhibit the in vitro guanylylation of nsP1, a crucial step in forming the viral RNA cap structure necessary for RNA stability and translation.

Targeting Viroporins: Viroporins are virus-encoded ion channels that disrupt the host cell's ionic homeostasis to facilitate viral replication. Pyrazine-2-carboxylic acid derivatives are being investigated as compounds that can target these viroporins, representing a conserved and attractive target for antiviral therapy.

Protease Inhibition: Novel protease inhibitors have been identified that suppress SARS-CoV-2 replication in various cell lines, including Vero, Huh-7, and Calu-3 cells. These compounds block the activity of viral proteases that are essential for processing viral polyproteins into functional units.

Table 3: Potential Antiviral Mechanisms of Pyrazine Derivatives from In Vitro Models

Compound Class Virus Target Proposed Mechanism of Action
Pyrazinecarboxamides (e.g., Favipiravir) Influenza, other RNA viruses Inhibition of RNA-dependent RNA polymerase (RdRp)
Triazolopyrimidinones Chikungunya virus (CHIKV) Inhibition of the viral capping enzyme nsP1
Pyrazine-2-carboxylic acid esters Influenza A, SARS-CoV-2 Targeting of viral ion channels (viroporins)

Mechanistic Studies on Oxidative Stress Mitigation in Cellular Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates. nih.govnih.gov In cellular systems, prolonged exposure to high concentrations of ROS can lead to indiscriminate damage to essential macromolecules such as proteins, lipids, and nucleic acids. scirp.org To counteract this, cells have evolved sophisticated defense mechanisms. A central regulator of this antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2), which controls the expression of a wide array of cytoprotective and antioxidant enzymes. nih.govmdpi.com

The Keap1-Nrf2 signaling pathway is a key therapeutic target for mitigating conditions associated with oxidative stress. mdpi.com Under normal conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative or electrophilic stress, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of numerous phase II detoxification and antioxidant enzymes. nih.govnih.gov These enzymes include NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and components of the glutathione (B108866) synthesis pathway like glutamate-cysteine ligase (GCLC and GCLM). mdpi.com

In vitro mechanistic studies on heterocyclic compounds structurally related to 2(1H)-pyrazinones have demonstrated their potential to mitigate oxidative stress primarily through the activation of this Nrf2-ARE pathway. Research on pyrazino[2,1-a]isoquinolin analogues, which incorporate a pyrazinone core structure, has identified them as potent activators of Nrf2 signaling. nih.govnih.gov

Further investigations aimed at simplifying this scaffold led to the development of novel pyrido[1,2-a]pyrazin analogues. These derivatives were found to retain significant cellular Nrf2/ARE activation capabilities. nih.gov Mechanistic studies using Western blot analysis confirmed that these compounds effectively elevate the cellular protein levels of both Nrf2 and its downstream target, NQO1. nih.gov This demonstrates a direct link between the compound and the activation of a key cellular antioxidant defense pathway.

The ability of these compounds to induce the ARE was quantified in cellular reporter assays. For instance, the pyrido[1,2-a]pyrazin analogue designated 3g was shown to increase ARE induction in a dose-dependent manner, achieving a 27-fold induction at a concentration of 10 µM without showing cytotoxicity. nih.gov

Table 1: In Vitro ARE Induction by a Pyrido[1,2-a]pyrazin Analogue

CompoundConcentration (µM)ARE Induction (Fold Increase)Reference
Analogue 3g1027.01 nih.gov
10079.74 nih.gov

These findings from in vitro cellular systems indicate that a primary mechanism by which 2(1H)-pyrazinone-related derivatives may mitigate oxidative stress is not necessarily through direct ROS scavenging alone, but rather by modulating specific cellular signaling pathways. By activating the Nrf2 transcription factor, these compounds can upregulate the expression of a suite of protective antioxidant and detoxification enzymes, thereby enhancing the cell's intrinsic capacity to combat oxidative damage. nih.govmdpi.com

Advanced Analytical Techniques in Pyrazinone Research Beyond Basic Identification

Spectroscopic Methodologies for Elucidating Reaction Intermediates and Products

Spectroscopic techniques are indispensable for providing detailed structural information about both the final pyrazinone product and the transient species that form during its synthesis. By analyzing how molecules interact with electromagnetic radiation, chemists can map out atomic connectivity and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are cornerstone techniques for the structural elucidation of organic molecules. For 3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one, 1H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyrazinone ring and the dimethoxyphenyl ring, as well as the methoxy (B1213986) groups and the N-H proton. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to definitively assign these signals by revealing proton-proton and proton-carbon correlations, thus confirming the precise connectivity between the two ring systems. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. For instance, a strong absorption band around 1650-1680 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group. Other key peaks would include N-H stretching vibrations around 3200-3400 cm⁻¹, C-H stretching from the aromatic rings just above 3000 cm⁻¹, and prominent C-O stretching from the methoxy groups in the 1000-1300 cm⁻¹ region. youtube.com During a synthesis, the appearance of the amide C=O peak and the disappearance of reactant-specific peaks (e.g., a nitrile peak around 2200 cm⁻¹ from an α-aminonitrile intermediate) can be monitored. rsc.orgnih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from starting materials, byproducts, and intermediates.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction. itwreagents.com By spotting the reaction mixture on a silica (B1680970) plate alongside the starting materials, one can observe the disappearance of reactant spots and the appearance of a new product spot over time. libretexts.orgrsc.org A "co-spot," where the reaction mixture and starting material are spotted in the same lane, is used to confirm if the reactant spot in the mixture is identical to the authentic starting material, which is especially useful if their retention factors (Rf) are similar. rochester.edu The choice of an appropriate solvent system (mobile phase) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative tool for assessing the final purity of a synthesized compound. A validated Reverse-Phase HPLC (RP-HPLC) method is the standard for purity analysis in many research settings. sphinxsai.comnih.gov In a typical setup for a molecule like this compound, a C18 column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the compound has strong absorbance. By running a calibrated standard, the exact percentage purity of the sample can be determined with high precision and accuracy. nih.gov

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of the final product and identifying intermediates to piece together a reaction mechanism.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. This allows for the unambiguous determination of the molecular formula of this compound, confirming that the correct atoms are present in the correct numbers.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern is like a fingerprint for the molecule, providing crucial structural information. chemguide.co.uk For this compound, characteristic fragments would likely include the loss of carbon monoxide (CO) from the pyrazinone ring and cleavage of the bond between the two rings, resulting in ions corresponding to the dimethoxyphenyl and pyrazinone moieties. libretexts.orgresearchgate.net

LC-MS in Mechanistic Studies: When coupled with liquid chromatography (LC-MS), mass spectrometry can be used to detect and identify short-lived intermediates in a reaction mixture. For complex syntheses, unstable intermediates may be "trapped" by adding a nucleophilic agent (e.g., cyanide) to the reaction. mdpi.com This forms a stable adduct that can be isolated by LC and identified by MS. By identifying these trapped intermediates, chemists can confirm proposed reaction pathways that would otherwise be invisible, providing a complete picture of the mechanistic pathway to the final pyrazinone product. mdpi.com

Future Research Directions and Unexplored Avenues for 3 2,5 Dimethoxyphenyl Pyrazin 2 1h One

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2(1H)-pyrazinones has traditionally been achieved through various methods, often involving the condensation of acyclic precursors like α-amino acid amides and 1,2-dicarbonyl compounds. nih.govrsc.org Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways for 3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one.

A primary focus will be the adoption of green chemistry principles. researchgate.net This includes the exploration of biocatalytic methods, such as the use of enzymes like Lipozyme® TL IM, which has been successfully employed for the synthesis of other pyrazinamide (B1679903) derivatives in greener solvents like tert-amyl alcohol. nih.gov The development of continuous-flow systems for synthesis could also offer improved efficiency, scalability, and safety. nih.gov Furthermore, microwave-assisted organic synthesis (MAOS) presents an opportunity to accelerate reaction times and improve yields, as has been demonstrated for the rapid, one-pot synthesis of other pyrazinone intermediates. rsc.org

Another promising avenue is the expansion of metal-catalyzed cross-coupling methodologies. Techniques like the Suzuki and Heck reactions have been applied to 3,5-dichloro-2(1H)-pyrazinones to introduce a variety of substituents at the 3- and 5-positions. researchgate.net Future work could adapt these powerful C-C bond-forming reactions to directly construct the 3-(2,5-dimethoxyphenyl) moiety or to further derivatize the pyrazinone core, providing a versatile route to analogues.

Synthetic Strategy Key Advantages Potential Application for this compound
Enzymatic Catalysis Environmentally friendly, high selectivity, mild reaction conditions. nih.govSynthesis of pyrazinamide precursors or direct amidation steps under green conditions.
Continuous-Flow Systems Enhanced safety, scalability, precise control over reaction parameters, improved yields. nih.govHigh-throughput synthesis of the target compound and its derivatives for library generation.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, potential for solvent-free reactions. rsc.orgAcceleration of key cyclization or condensation steps in the synthesis pathway.
Palladium-Catalyzed Cross-Coupling High functional group tolerance, versatility in forming C-C and C-N bonds. researchgate.netDirect coupling of a pyrazinone core with a (2,5-dimethoxyphenyl)boronic acid derivative.

Integration with Fragment-Based and Diversity-Oriented Synthesis Approaches

Modern drug discovery increasingly relies on systematic approaches to explore chemical space. Fragment-Based Drug Design (FBDD) and Diversity-Oriented Synthesis (DOS) are two powerful strategies that could be leveraged for the this compound scaffold.

In FBDD, small molecular fragments are screened for weak binding to a biological target, and promising hits are then grown, linked, or merged to create more potent leads. nih.govnih.gov The this compound molecule can be deconstructed into its constituent fragments—the pyrazinone core and the 2,5-dimethoxyphenyl group. These fragments could be screened individually to identify key interactions with protein targets. Subsequent optimization could involve "growing" substituents from different positions on the pyrazinone ring to exploit additional binding pockets. nih.govresearchgate.net

Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse small molecules to screen for novel biological activity. rsc.orgcam.ac.uk The 2(1H)-pyrazinone core is an excellent scaffold for DOS. Starting with a common intermediate, a multitude of diverse substituents can be introduced at various positions of the pyrazinone ring. For instance, palladium-catalyzed reactions could be used to generate a library of compounds with different aryl or alkyl groups at the 3- and 5-positions, systematically exploring the structure-activity relationship (SAR) around the this compound chemotype. researchgate.netresearchgate.net

Approach Core Principle Application to the Pyrazinone Scaffold
Fragment-Based Drug Design (FBDD) Identify weak-binding small molecules (fragments) and optimize them into high-affinity leads. acs.orgUse the pyrazinone or dimethoxyphenyl moiety as a starting point to probe target binding sites. researchgate.net
Diversity-Oriented Synthesis (DOS) Generate structurally complex and diverse small-molecule libraries from a common starting material. cam.ac.ukCreate a library of pyrazinone analogues by varying substituents at multiple positions to discover new biological functions. researchgate.net

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry offers powerful tools to accelerate the design and development of new chemical entities. For this compound, advanced computational modeling can guide future research in several key areas.

De novo design algorithms can be used to generate novel pyrazinone derivatives with optimized binding properties for a specific biological target. By using the known structure of a target's binding site, these programs can build new molecules from scratch or by modifying the existing this compound scaffold. Molecular docking and molecular dynamics simulations can then be used to predict the binding affinity and conformational stability of these newly designed compounds, prioritizing the most promising candidates for synthesis. nih.gov This approach has been successfully applied to design other pyrazinone and pyrazolopyrimidine derivatives as potent enzyme inhibitors. nih.govnih.gov

Furthermore, computational methods are invaluable for predicting reaction mechanisms and outcomes. chemrxiv.org Quantum mechanics (QM) calculations can elucidate the transition states and energy barriers of potential synthetic routes, helping to optimize reaction conditions and predict potential byproducts. This is particularly useful when developing novel synthetic methods or scaling up production, allowing for a more rational, evidence-based approach to synthesis design.

Identification and Validation of New Molecular Targets and Pathways

While the pyrazinone scaffold is present in many bioactive compounds, the specific molecular targets and biological pathways modulated by this compound remain largely unexplored. A critical future direction is the systematic identification and validation of its cellular interactome.

High-throughput screening (HTS) of the compound against large panels of recombinant proteins, such as kinases, phosphatases, and proteases, could provide initial hits. Other pyrazinone derivatives have shown activity against targets like phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), suggesting that these enzyme families could be a logical starting point. nih.govresearchgate.net

Unbiased, cell-based approaches will also be crucial. Techniques such as chemical proteomics using affinity-based probes derived from the parent compound can be used to "pull down" binding partners from cell lysates for identification by mass spectrometry. Phenotypic screening in various cell lines followed by target deconvolution using transcriptomics (RNA-seq) or proteomics can reveal the pathways affected by the compound and point towards its molecular targets. The metabolic activation pathways of other pyrazinone-containing compounds have been studied, and similar investigations could reveal how this compound is processed in biological systems and whether it forms reactive intermediates. acs.org

Exploration of 2(1H)-Pyrazinone Derivatives as Chemical Biology Probes

Beyond therapeutic potential, derivatives of this compound could be developed as chemical biology probes to study biological processes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to interrogate that target's function in cells and organisms.

To this end, the parent compound could be synthetically modified to incorporate various functional tags without disrupting its binding activity. For example, a fluorescent dye could be appended to visualize the subcellular localization of its target protein via microscopy. Alternatively, a biotin (B1667282) tag could be added to facilitate affinity purification of the target protein and its associated complexes. The development of photo-affinity probes, which contain a photoreactive group that forms a covalent bond with the target upon UV irradiation, would be particularly valuable for unambiguously identifying direct binding partners.

Probe Type Tag/Modification Application
Fluorescent Probe Fluorophore (e.g., FITC, Rhodamine)Visualize target localization in cells via fluorescence microscopy.
Affinity Probe BiotinIsolate the target protein and its binding partners from cell lysates (pull-down assays).
Photo-affinity Probe Photoreactive group (e.g., benzophenone, diazirine)Covalently label the target protein upon UV irradiation for definitive target identification.

Potential for Multi-Targeting Approaches within Pyrazinone Chemical Space

The traditional "one drug, one target" paradigm is increasingly being challenged by the realization that complex diseases often involve multiple biological pathways. nih.govlongdom.org Multi-target drug design, which aims to create single molecules that can modulate multiple targets simultaneously, is an emerging and promising strategy. springernature.com

The pyrazinone scaffold is well-suited for this approach. Its structure can be systematically modified to incorporate pharmacophoric features necessary for binding to different targets. Research has already demonstrated the feasibility of this concept with pyrazinone derivatives designed as dual PI3K and HDAC inhibitors. nih.govresearchgate.net

Future research on this compound could focus on rationally designing analogues that target multiple, disease-relevant proteins. For example, in oncology, one might design a derivative that inhibits both a protein kinase and a protein involved in apoptosis. This polypharmacological approach could lead to more effective therapeutics with potentially lower risks of drug resistance. nih.gov Computational methods, such as molecular docking and pharmacophore modeling, will be instrumental in designing these multi-target ligands. springernature.com

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one?

The compound can be synthesized via multicomponent Ugi reactions, which offer high bond-forming efficiency and structural diversity. This approach uses readily available reagents (e.g., amines, ketones, and isocyanides) to assemble pyrazin-2(1H)-one scaffolds . For microwave-assisted optimization, ring closure reactions under controlled conditions (e.g., 60–100°C, 30–60 minutes) can improve yield and reduce side products, as demonstrated in kinase inhibitor studies .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : Key for confirming substituent positions and stereochemistry. For example, 1^1H-NMR signals for pyrazinone protons typically appear at δ 3.1–5.2 ppm (dd or dd patterns), while aromatic protons from the dimethoxyphenyl group resonate at δ 6.7–7.4 ppm (d or m splitting) .
  • HPLC/MS : Essential for purity assessment and detecting radiochemical byproducts in PET tracer synthesis (e.g., using C18 columns with acetonitrile/water gradients) .
  • X-ray crystallography : Resolves 3D conformation, critical for structure-based drug design .

Advanced Research Questions

Q. How can structural modifications enhance binding to kinase targets like PDGFR?

  • Substituent optimization : Introduce electron-withdrawing groups (e.g., Cl, Br) at the pyrazinone 5-position to improve hydrogen bonding with ATP-binding pockets. IC50_{50} values below 1 µM have been achieved with halogenated derivatives .
  • Scaffold rigidity : Incorporate fused rings (e.g., quinazolinone) or cyclopropane moieties to reduce entropy loss during binding . Computational docking (e.g., AutoDock Vina) can prioritize candidates before synthesis .

Q. What strategies address low radiochemical yield in 18^{18}18F-labeled PET tracer development?

  • Prosthetic group labeling : Use 2-fluoroethoxy or 18^{18}F-fluoromethoxy groups at the 4-position of the phenyl ring to improve stability and tracer uptake. For example, [18^{18}F]FECNT derivatives achieved >95% radiochemical purity via nucleophilic substitution .
  • Purification : Employ semi-preparative HPLC with a C18 column and ethanol/water mobile phase to isolate the radioligand from unreacted precursors .

Q. How to resolve contradictions in bioactivity data across derivatives?

  • Purity verification : Use tandem MS or GC to rule out impurities affecting assay results. For instance, olefinic byproducts in chalcone-derived pyrazinones can skew cytotoxicity readings .
  • Substituent-specific effects : Compare methoxy vs. ethoxy groups at the phenyl 2,5-positions. Ethoxy derivatives showed 20% higher PDGFR inhibition due to enhanced hydrophobic interactions .
  • Machine learning models : Train QSAR models using toxicity datasets (e.g., fathead minnow LC50_{50}) to predict and exclude derivatives with off-target effects .

Q. What environmental safety considerations apply to this compound?

  • Toxicity prediction : Use ML-based tools (e.g., Random Forest classifiers) trained on EPA datasets to estimate acute aquatic toxicity. Derivatives with trifluoromethyl or bromo groups may require stricter disposal protocols .
  • Waste management : Neutralize acidic byproducts (e.g., propanoic acid derivatives) with sodium bicarbonate before incineration .

Methodological Challenges

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent selection : Replace glacial acetic acid with ethanol/water mixtures to reduce corrosion and improve safety .
  • Catalysis : Test Pd/C or CuI for Suzuki-Miyaura coupling of bromopyrazinones with boronic esters, achieving yields >80% at 50°C .

Q. What computational tools aid in SAR studies for this scaffold?

  • Molecular dynamics simulations : Analyze binding persistence in CRF-R1 or PDGFR using GROMACS (e.g., 100 ns trajectories) .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.